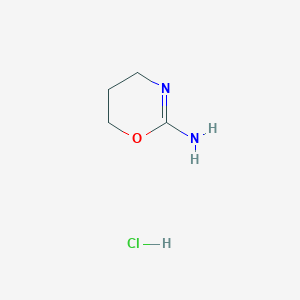

1,3-恶嗪-2-亚胺盐酸盐

描述

“1,3-Oxazinan-2-imine hydrochloride” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .

Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which are related to 1,3-Oxazinan-2-imine hydrochloride, has been reported in the literature. One method involves the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . Another method involves starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) .

Chemical Reactions Analysis

The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism . Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent .

科学研究应用

合成和催化

1,3-恶嗪-2-亚胺盐酸盐是一种用途广泛的化合物,用于各种合成工艺。例如,刘和孙 (2014) 报道了使用钴催化剂进行环氧化物、亚胺和一氧化碳的环加成反应以生成 1,3-恶嗪-4-酮。这一过程以其高产率和从简单起始原料到杂环的原子经济性途径而著称。

对映选择性合成

该化合物在对映选择性合成中具有重要的应用。Nimmagadda、Zhang 和 Antilla (2014) 开发了一种通过半缩醛中间体使用手性磷酸镁催化剂对映选择性地一锅合成 1,3-恶唑烷和 1,3-恶嗪烷的方法 (Nimmagadda, Zhang, & Antilla, 2014).

新型合成路线

Trifunović 等人 (2010) 报道了一种简单而有效的 N-取代 1,3-恶嗪-2-酮合成方法,展示了 1,3-恶嗪-2-亚胺盐酸盐在杂环化合物中产生各种取代模式的多功能性 (Trifunović 等人,2010).

药物合成中的手性助剂

该化合物可用于合成药物化合物和氨基醇。Ella-Menye、Sharma 和 Wang (2005) 描述了一种从碳水化合物衍生物合成手性 1,3-恶嗪-2-酮的新方法 (Ella-Menye, Sharma, & Wang, 2005).

在多组分反应中的应用

Qi、Zhang 和 Xu (2011) 探索了在温和条件下通过叔胺诱导亚胺与 2-重氮-3-氧代烷醛反应合成 2,3,6-三取代 2H-1,3-恶嗪-4(3H)-酮衍生物,展示了 1,3-恶嗪-2-亚胺盐酸盐在多组分反应中的效用 (Qi, Zhang, & Xu, 2011).

安全和危害

作用机制

Target of Action

1,3-Oxazinan-2-imine hydrochloride is a type of oxazinanone, a class of heterocycles that have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . .

Mode of Action

Oxazinanones, in general, have been found to exhibit various biological activities, including anti-hiv, anticancer, antibacterial, anti-influenza, anti-inflammatory, antidiabetes, antithrombotic, antialzheimer, and enzyme inhibiting properties . These activities suggest that oxazinanones interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by oxazinanones, it can be inferred that they likely interact with multiple biochemical pathways .

Result of Action

The various biological activities associated with oxazinanones suggest that they likely have significant effects at the molecular and cellular levels .

Action Environment

One study mentions a novel alkynol-supported cascade strategy for the highly efficient conversion of co2 to 1,3-oxazinan-2-ones under mild conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the action of 1,3-Oxazinan-2-imine hydrochloride.

属性

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRHCFTDYXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazinan-2-imine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)